molecular formula C5H12O2S B1589010 2-(2-Methoxyethoxy)ethanethiol CAS No. 88778-21-6

2-(2-Methoxyethoxy)ethanethiol

Cat. No. B1589010
CAS RN: 88778-21-6
M. Wt: 136.22 g/mol
InChI Key: CDBORKXXLPAUKJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethanethiol is a chemical compound with the empirical formula C5H12O2S . It has a molecular weight of 136.21 .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The SMILES string representation of the molecule is COCCOCCS .


Physical And Chemical Properties Analysis

This compound has a refractive index of 1.4570 . It has a boiling point of 79 °C at 0.7 mmHg and a density of 1.015 g/mL at 25 °C .

Scientific Research Applications

Thermoresponsive Polymers

A study conducted by Roeser et al. (2011) explored the synthesis of dendronized polymers carrying oligo(ethylene oxide) peripheral branches through postpolymerization functionalization using 2-(2-Methoxyethoxy)ethanethiol. These polymers exhibited thermoresponsive behavior in water solution, characterized by a sharp lower critical solution temperature (LCST) transition. This feature is valuable for applications requiring temperature-sensitive materials, such as in drug delivery systems where a controlled release is essential (Roeser et al., 2011).

Heavy Metal Extraction

Another application of this compound derivatives can be found in the selective extraction of heavy metals. Hayashita et al. (1999) synthesized acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks for the selective extraction of lead(II) ions. These frameworks, which include derivatives of this compound, showed high selectivity towards Pb(II) over Cu(II), indicating their potential in remediation and purification processes where specific heavy metal extraction is required (Hayashita et al., 1999).

Solvent Properties and Molecular Interactions

The solvent properties of this compound and its derivatives have also been studied. Cocchi et al. (2001) examined the density and volume properties of mixtures containing ethane-1,2-diol, 2-methoxyethanol, and 1,2-dimethoxyethane, which relates to understanding the behavior of such solvents in various conditions. These findings are crucial for applications in chemical processing and formulation where solvent interactions significantly impact the outcome (Cocchi et al., 2001).

Safety and Hazards

This compound is classified as a combustible liquid (Category 4), and it can cause skin irritation (Category 2). It is also harmful if swallowed (Acute toxicity, Oral Category 4) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(2-methoxyethoxy)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-6-2-3-7-4-5-8/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBORKXXLPAUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134874-49-0
Record name Methoxypolyethylene glycol thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134874-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30464636
Record name 2-(2-methoxyethoxy)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88778-21-6
Record name 2-(2-methoxyethoxy)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethoxy)ethane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 2-(2-Methoxyethoxy)ethanethiol be utilized in the development of targeted drug delivery systems, and if so, how?

A: Yes, the research by [] demonstrates the potential of this compound in constructing targeted drug delivery systems. The study shows that this compound can be used in conjunction with thiolated lactobionic acid (LBA-SH) to modify poly(acryloyl cyclic carbonate)-b-poly(ε-caprolactone) block copolymers. This modification allows for the creation of glycopolymer-b-poly(ε-caprolactone) block copolymer micelles ("glycomicelles") with tailored LBA functionalities. These glycomicelles exhibit a range of sizes depending on the LBA density and are capable of encapsulating doxorubicin with high efficiency. Importantly, the LBA functionalities on the glycomicelles enable targeted delivery to hepatoma cells overexpressing the asialoglycoprotein receptor (ASGP-R). This targeted delivery approach resulted in enhanced cellular uptake and cytotoxic activity of doxorubicin against hepatoma cells.

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